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Compound of Interest

Compound Name:
3-Bromo-6-chloro-2-

ethoxypyridine

CAS No.: 1256825-56-5

Cat. No.: B2375671

Get Quote

The architectural value of 3-bromo-6-chloro-2-ethoxypyridine lies in its tri-functionalized

scaffold. The molecule features three distinct synthetic handles: an electron-donating ethoxy

group at C2, a highly reactive bromine atom at C3, and a less reactive chlorine atom at C6.

This specific substitution pattern allows for strictly controlled, regioselective cross-coupling

reactions, enabling the rapid assembly of complex biaryl or heteroaryl architectures without the

need for intermediate protection/deprotection steps.

Quantitative Data Summary
The following table summarizes the core physicochemical and structural parameters of the

molecule, synthesized from authoritative chemical catalogs [1, 2].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b2375671#bc-rfq
https://www.benchchem.com/product/b2375671/docs?utm_src=pdf-body#structural-logic-physicochemical-profiling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2375671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Description

Chemical Name 3-Bromo-6-chloro-2-ethoxypyridine

CAS Registry Number 1256825-56-5

Molecular Formula C₇H₇BrClNO

Molecular Weight 236.49 g/mol

SMILES String CCOC1=NC(Cl)=CC=C1Br

C3–Br Bond Dissociation Energy ~ 68 kcal/mol (Estimated)

C6–Cl Bond Dissociation Energy ~ 81 kcal/mol (Estimated)

Appearance Liquid or low-melting solid

Purity Standard ≥ 95% (HPLC / NMR)

Mechanistic Causality: The Thermodynamics of
Regioselectivity
In palladium-catalyzed cross-coupling reactions, the chemoselectivity of dihalopyridines is

dictated by a competition between bond dissociation energies (BDE) and the electronic

microenvironment of the pyridine ring [3].

The C3-Bromo Advantage: The primary causality behind the regioselectivity of this scaffold is

the inherent weakness of the C–Br bond compared to the C–Cl bond. Oxidative addition of

Pd(0) into the C3–Br bond is kinetically favored. Furthermore, the C2-ethoxy group exerts a

strong +M (resonance) effect, donating electron density into the pyridine ring. While this

generally deactivates the ring toward nucleophilic attack, it stabilizes the resulting Pd(II)

intermediate during the oxidative addition at the adjacent C3 position.

The C6-Chloro Reserve: The C6-chlorine is situated adjacent to the electronegative pyridine

nitrogen. While the nitrogen atom conventionally activates the 2- and 6-positions toward

oxidative addition [4], the high bond dissociation energy of the C–Cl bond acts as a

thermodynamic barrier. Consequently, under mild catalytic conditions, the C6-Cl bond remains
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entirely inert, serving as a reserved handle for subsequent, high-energy functionalization (e.g.,

Buchwald-Hartwig amination or cyanation).

Self-Validating Experimental Workflows
To harness the orthogonal reactivity of 3-bromo-6-chloro-2-ethoxypyridine, the following self-

validating protocols detail the sequential functionalization of the C3 and C6 positions. Every

step is designed with built-in causality to ensure high chemoselectivity.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C3
Functionalization)
Objective: Selectively couple an aryl boronic acid at the C3 position while preserving the C6-Cl

bond.

Reaction Assembly: In an oven-dried Schlenk flask, combine 3-bromo-6-chloro-2-
ethoxypyridine (1.0 equiv), an arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

Causality: The bidentate dppf ligand provides a highly active Pd center tailored for C–Br

activation while being sufficiently bulky to prevent unwanted C–Cl insertion at moderate

temperatures.

Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed

by Na₂CO₃ (2.0 equiv).

Causality: Water is strictly required to dissolve the inorganic base and to form the reactive

arylboronate species, which is the actual nucleophile in the transmetalation step.

Thermal Control: Heat the mixture to exactly 80 °C for 12 hours under a nitrogen

atmosphere.

Causality: Strict thermal control is the self-validating mechanism here. Exceeding 85 °C

provides enough thermal energy to overcome the C–Cl activation barrier, leading to over-

coupling.

Validation & QC: Monitor via LC-MS. The reaction is complete when the starting material

mass (m/z 236) is entirely replaced by the mono-coupled product mass. The absence of di-
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coupled byproducts validates the thermal and ligand choices.

Protocol B: Buchwald-Hartwig Amination (C6
Functionalization)
Objective: Functionalize the highly inert C6-Cl bond of the intermediate generated in Protocol

A.

Reaction Assembly: In a glovebox, combine the C3-aryl-6-chloro-2-ethoxypyridine

intermediate (1.0 equiv), a secondary amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), and

Xantphos (0.10 equiv).

Causality: The C–Cl bond requires aggressive activation. Xantphos is chosen for its

unusually wide "bite angle" (~111°), which geometrically forces the Pd(II) center into a

conformation that drastically accelerates the rate-limiting reductive elimination step of C–N

bond formation.

Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv) and anhydrous Toluene.

Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the

coordinated amine, forming the reactive palladium-amido complex.

Thermal Control: Seal the vessel and heat to 110 °C for 16 hours.

Causality: The high temperature is thermodynamically necessary to force the initial

oxidative addition into the stubborn C6–Cl bond.

Validation & QC: Quench with water, extract with EtOAc, and purify via flash

chromatography. NMR validation should confirm the disappearance of the C5-proton doublet

coupling pattern associated with the C6-Cl starting material, replaced by the distinct

chemical shift of the newly formed aminopyridine system.

Reaction Pathway Visualization
The following diagram maps the orthogonal functionalization logic, illustrating how precise

control over catalyst and temperature dictates the sequential cleavage of the halogen bonds.
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Pyridine Core
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Sequential Pd-catalyzed orthogonal cross-coupling of 3-bromo-6-chloro-2-ethoxypyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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